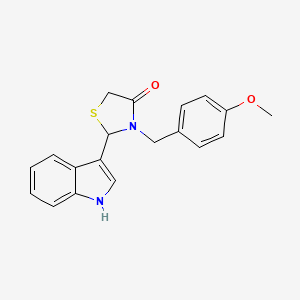
4,4'-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) is a complex organic compound characterized by the presence of disulfide and hydroxyl functional groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) typically involves the reaction of cyclohexene derivatives with disulfide and hydroxyl-containing reagents. One common method includes the use of cyclohexene-1-carboxamide as a starting material, which undergoes a series of reactions to introduce the disulfide and hydroxyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The disulfide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) involves its ability to interact with molecular targets through its disulfide and hydroxyl groups. These interactions can modulate various biochemical pathways, including redox reactions and protein folding processes. The compound’s effects are mediated through the formation and breaking of disulfide bonds, which play a crucial role in maintaining the structural integrity of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Disulfanediylbis(3-nitrocyclohexanecarboxylic acid): Similar in structure but contains nitro groups instead of hydroxyl groups.
N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide: Contains a quinoline ring and is known for its antiviral activity.
Uniqueness
4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) is unique due to its specific combination of disulfide and hydroxyl groups attached to a cyclohexene ring.
Propriétés
Numéro CAS |
83369-22-6 |
|---|---|
Formule moléculaire |
C14H20N2O4S2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
N-hydroxy-4-[[4-(hydroxycarbamoyl)cyclohex-2-en-1-yl]disulfanyl]cyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C14H20N2O4S2/c17-13(15-19)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18)16-20/h1,3,5,7,9-12,19-20H,2,4,6,8H2,(H,15,17)(H,16,18) |
Clé InChI |
FBTWXRVOQMIXRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=CC1C(=O)NO)SSC2CCC(C=C2)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


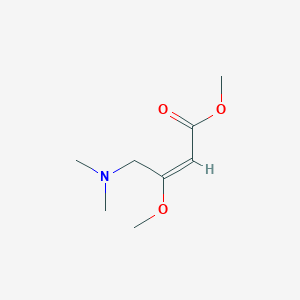

![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
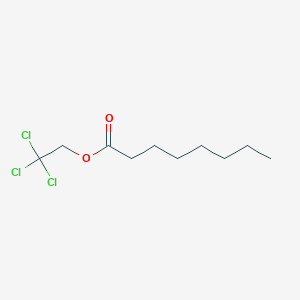

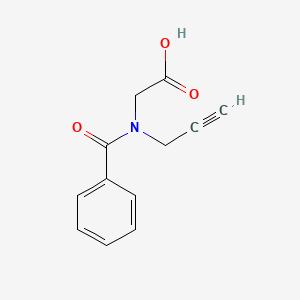
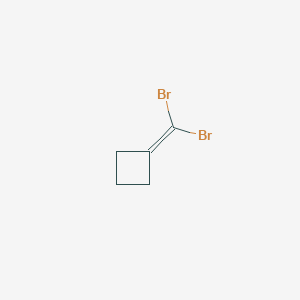
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

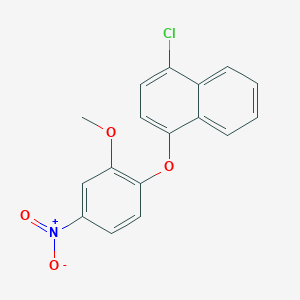
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
